
Bromo-PEG7-amine (hydrobromide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bromo-PEG7-amine (hydrobromide): is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells. The compound is characterized by its ability to enhance the solubility and stability of PROTACs, making it a valuable tool in chemical biology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Bromo-PEG7-amine (hydrobromide) is synthesized through a series of chemical reactions involving the introduction of a bromine atom and an amine group into a PEG chain. The synthetic route typically involves the following steps:
Bromination: The PEG chain is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM).
Amination: The brominated PEG is then reacted with an amine source, such as ammonia or an amine derivative, to introduce the amine group.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the amine with hydrobromic acid (HBr).
Industrial Production Methods: Industrial production of Bromo-PEG7-amine (hydrobromide) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: Bromo-PEG7-amine (hydrobromide) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, and reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Azido-PEG7-amine, thiocyanato-PEG7-amine.
Oxidation Products: Nitroso-PEG7-amine, nitro-PEG7-amine.
Reduction Products: Primary amine derivatives
科学研究应用
Bromo-PEG7-amine (hydrobromide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in the study of protein-protein interactions and the development of targeted therapies.
Medicine: Investigated for its potential in drug delivery systems and the treatment of diseases through targeted protein degradation.
Industry: Utilized in the production of advanced materials and nanotechnology applications .
作用机制
The mechanism of action of Bromo-PEG7-amine (hydrobromide) involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to the target protein, and the other binds to an E3 ubiquitin ligase. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG7 linker enhances the solubility and stability of the PROTAC, ensuring efficient protein degradation .
相似化合物的比较
Bromo-PEG4-amine: A shorter PEG linker with similar properties but lower solubility and stability.
Bromo-PEG12-amine: A longer PEG linker that provides greater flexibility but may reduce the efficiency of protein degradation.
Azido-PEG7-amine: Contains an azide group instead of a bromine atom, used for click chemistry applications.
Uniqueness: Bromo-PEG7-amine (hydrobromide) is unique due to its optimal PEG chain length, which balances solubility, stability, and flexibility. This makes it particularly effective in the synthesis of PROTACs and other applications requiring precise control over molecular interactions .
属性
分子式 |
C16H35Br2NO7 |
|---|---|
分子量 |
513.3 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine;hydrobromide |
InChI |
InChI=1S/C16H34BrNO7.BrH/c17-1-3-19-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-20-4-2-18;/h1-16,18H2;1H |
InChI 键 |
MZCXXNFWQNGDJA-UHFFFAOYSA-N |
规范 SMILES |
C(COCCOCCOCCOCCOCCOCCOCCBr)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


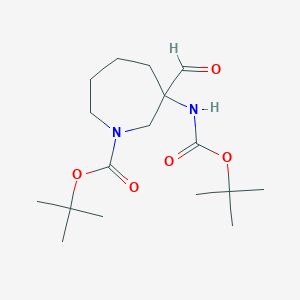
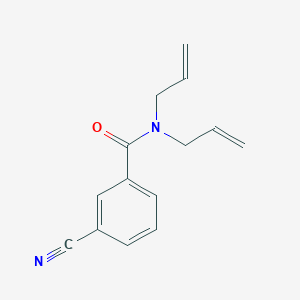
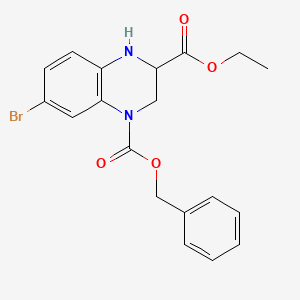
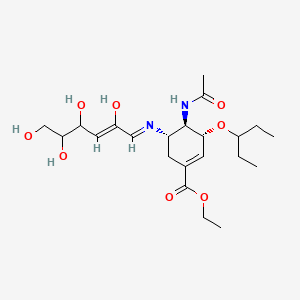


![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
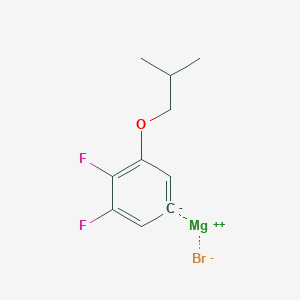
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)


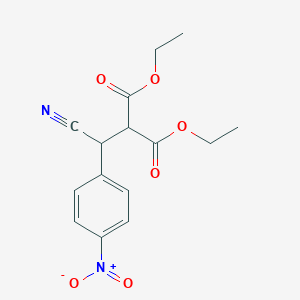
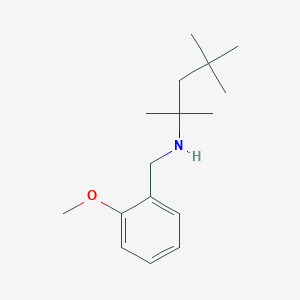
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
